![molecular formula C14H25BO4 B1401287 8-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1,4-ジオキサスピロ[4.5]デカン CAS No. 1106871-37-7](/img/structure/B1401287.png)

8-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1,4-ジオキサスピロ[4.5]デカン

説明

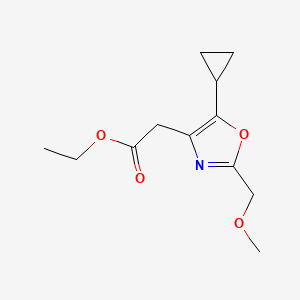

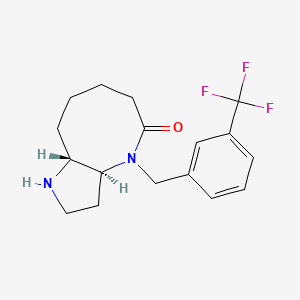

The compound appears to contain a dioxaborolane group, which is a type of boronic ester . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the dioxaborolane and dioxaspiro groups. Unfortunately, without specific research or crystallographic data, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis

Boronic esters are known to participate in various chemical reactions. For example, they can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .科学的研究の応用

有機合成:ボリル化反応

この化合物は、ボリル化反応で用いられ、ボリル化剤として有機分子にホウ素を導入します . これは、パラジウム触媒の存在下でアルキルベンゼンのベンジルC-H結合におけるボリル化によって、ピナコールベンジルボロン酸エステル誘導体の合成に特に有用です .

触媒:遷移金属触媒

これは、アルキンおよびアルケンのヒドロホウ素化のための遷移金属触媒とともに使用されます . このプロセスは、有機合成および触媒において貴重な中間体である、さまざまな有機ホウ素化合物の合成に不可欠です。

分析化学:キラル分析

この化合物は、キラルアリルボロン酸エステルを生成する不斉ヒドロホウ素化反応に関与しています . これらのキラル化合物は、キラル物質の鏡像異性体過剰率の測定など、分析目的で重要です。

作用機序

Target of action

The compound “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a boration reagent . It’s used for the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that its primary targets could be alkylbenzenes.

Mode of action

As a boration reagent, “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” likely interacts with its targets (alkylbenzenes) by adding a boron atom to the benzylic C-H bond. This results in the formation of pinacol benzyl boronate .

将来の方向性

特性

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25BO4/c1-12(2)13(3,4)19-15(18-12)11-5-7-14(8-6-11)16-9-10-17-14/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEUAPKITKWJML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCC3(CC2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743186 | |

| Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1106871-37-7 | |

| Record name | 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dioxaspiro[4.5]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1401212.png)

![3-(2,4-Dichlorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1401214.png)